molecular formula C15H15N3O3S B2867873 N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034608-44-9

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2867873
CAS RN: 2034608-44-9
M. Wt: 317.36
InChI Key: FQTGIGSCHOCYCF-UHFFFAOYSA-N
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Description

Benzofuran derivatives are a class of compounds that are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .


Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling .


Molecular Structure Analysis

The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . It is a heterocyclic compound that is present in many drugs due to its versatility and unique physicochemical properties .


Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For instance, they can be used to synthesize many benzofuran derivatives . They can also be used to prepare fluorinated chalcones .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary widely. For example, 2-Benzofuranyl methyl ketone has a molecular weight of 160.17 g/mol, a melting point of 70-72°C (lit.), and a boiling point of 110-113°C/3 mmHg (lit.) .

Scientific Research Applications

Antimicrobial Activity

Benzofuran derivatives have been found to exhibit antimicrobial activity . In a study, two synthesized compounds were tested against eight different microorganisms and found to be active against some of the species .

Antifungal Activity

Synthetic benzofuran derivatives have received considerable attention due to their antifungal N‑myristoyl transferase inhibitor activity .

Inhibitors of P450 Aromatase

Benzofuran derivatives have been found to act as potent non-steroidal reversible inhibitors of P450 aromatase .

DNA Repair

The electron-transfer-catalyzed [2+2] cycloreversion of cyclobutanes has important biological implications in splitting the cyclobutane-type pyrimidine dimers in UV damaged DNA .

Photochemical Energy Storage

The electron-transfer-catalyzed [2+2] cycloreversion of cyclobutanes may have potential applications for photochemical energy storage .

Anticancer Activity

Some substituted benzofurans have shown dramatic anticancer activities . For instance, compound 36 was found to have significant cell growth inhibitory effects on different types of cancer cells .

Anti-Hepatitis C Virus Activity

A recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Antioxidant Properties

Benzofuran neolignans and nor-neolignans, which are contained in most plants, have attracted much attention in medicinal chemistry for their wide range of various biological activities, including antioxidant properties .

Mechanism of Action

The mechanism of action of benzofuran derivatives can vary depending on the specific compound and its biological activity. For instance, some benzofuran compounds have been shown to have anti-hepatitis C virus activity .

Safety and Hazards

The safety and hazards of benzofuran derivatives can also vary. For instance, 2-Benzofuranyl methyl ketone is not classified as a hazardous substance or mixture .

Future Directions

Benzofuran derivatives have potential applications in many aspects, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-9-14(22-18-17-9)15(19)16-8-13(20-2)12-7-10-5-3-4-6-11(10)21-12/h3-7,13H,8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTGIGSCHOCYCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC(C2=CC3=CC=CC=C3O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

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